3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
CAS No.: 13925-53-6
Cat. No.: VC3036553
Molecular Formula: C10H7N5S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol - 13925-53-6](/images/structure/VC3036553.png)
Specification
CAS No. | 13925-53-6 |
---|---|
Molecular Formula | C10H7N5S |
Molecular Weight | 229.26 g/mol |
IUPAC Name | 3-phenyl-4H-triazolo[4,5-d]pyrimidine-7-thione |
Standard InChI | InChI=1S/C10H7N5S/c16-10-8-9(11-6-12-10)15(14-13-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,16) |
Standard InChI Key | KRFNVVUNRUOGKD-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 |
Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2 |
Introduction
Chemical Structure and Properties
Structural Composition
3-Phenyl-3H- triazolo[4,5-d]pyrimidine-7-thiol features a fused heterocyclic system with a triazolo[4,5-d]pyrimidine core. The phenyl group is attached to the N-3 position of the triazole ring, while the thiol (-SH) group occupies the 7-position of the pyrimidine ring. This arrangement creates a planar, rigid structure with multiple nitrogen atoms that can participate in hydrogen bonding and other molecular interactions.
Physical and Chemical Properties
Based on structurally similar compounds, 3-Phenyl-3H- triazolo[4,5-d]pyrimidine-7-thiol likely exhibits the following properties:
The thiol group introduces a reactive site that can participate in various chemical transformations, including alkylation, acylation, and metal coordination. The triazole and pyrimidine rings contribute to the compound's aromaticity and electronic distribution, influencing its reactivity and potential biological activities.
Synthesis Methods
Proposed Synthetic Pathway
A potential synthetic route might involve:
-
Formation of the triazolopyrimidine core structure
-
Introduction of the phenyl group at the N-3 position
-
Incorporation of the thiol functionality at the 7-position
This approach is supported by synthetic methods used for related compounds like 7-substituted-5-phenyl- triazolo[1,5-a]pyrimidine derivatives .
Alternative Synthesis Method
An alternative method might involve:
-
Conversion to 7-chloro derivative using phosphorus oxychloride (POCl3)
-
Nucleophilic substitution with a sulfur source
This approach parallels the synthesis of 7-phenoxy-5-phenyl- triazolo[1,5-a]pyrimidine derivatives, where compound 4 was obtained by treating a hydroxyl compound with POCl3, followed by nucleophilic substitution with substituted phenols .
Reaction Conditions
Based on the synthesis of structurally related compounds, typical reaction conditions might include:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted 1H-NMR spectral features for 3-Phenyl-3H- triazolo[4,5-d]pyrimidine-7-thiol:
-
A singlet at approximately δ 3.5-4.0 ppm corresponding to the thiol proton (-SH)
-
A singlet at approximately δ 8.0-8.6 ppm for the pyrimidine C-H proton
-
Multiple signals in the range of δ 7.4-8.0 ppm for the phenyl protons
For comparison, related triazolopyrimidines show aromatic protons in the range of δ 7.47-8.60 ppm, as observed in compounds like 7-Ethoxy-5-phenyl- triazolo[1,5-a]pyrimidine and 7-(3-Chlorophenoxy)-5-phenyl- triazolo[1,5-a]pyrimidine .
Infrared (IR) Spectroscopy
Expected IR spectral features:
-
S-H stretching band at approximately 2550-2600 cm-1
-
C=N stretching vibrations at approximately 1600-1680 cm-1
-
C=C stretching vibrations at approximately 1540-1580 cm-1
-
N-N stretching vibrations at approximately 1140-1210 cm-1
Similar triazolopyrimidine derivatives exhibit IR bands at 1625 cm-1 (C=N), 1544 cm-1 (C=C), and 1207 cm-1 (N-N) .
Mass Spectrometry
The mass spectrum would likely show a molecular ion peak at m/z 242, corresponding to the molecular formula C11H8N5S. Fragmentation patterns might include the loss of the thiol group and cleavage of the heterocyclic rings.
Potential Application | Structural Features Contributing to Activity | Possible Mechanism |
---|---|---|
Anticancer | Triazolopyrimidine core, thiol group | Enzyme inhibition, DNA intercalation |
Antimicrobial | Phenyl group, heterocyclic nitrogens | Membrane disruption, enzyme inhibition |
Anti-inflammatory | Triazole ring, thiol functionality | Cytokine modulation, enzyme inhibition |
Synthetic Intermediate | Reactive thiol group | Chemical modifications to generate derivatives |
Structure-Activity Relationships
Role of the Phenyl Group
The phenyl substituent at the N-3 position likely contributes to:
-
Lipophilicity, enhancing membrane permeability
-
Potential π-stacking interactions with aromatic amino acid residues in target proteins
-
Electronic effects influencing the reactivity of the triazole ring
Modifications to the phenyl ring, such as introducing electron-donating or electron-withdrawing groups, could modulate these properties and potentially enhance biological activities.
Significance of the Thiol Functionality
The thiol group at the 7-position introduces:
-
A nucleophilic center that can interact with electrophilic sites in biological targets
-
Hydrogen-bonding capability
-
Potential for coordination with metal ions, relevant for certain enzyme inhibition mechanisms
-
A reactive site for further derivatization to create analogs with diverse properties
Importance of the Triazolopyrimidine Scaffold
The triazolo[4,5-d]pyrimidine core provides:
-
A planar, rigid structure that can enhance binding to specific biological targets
-
Multiple nitrogen atoms serving as hydrogen bond acceptors
-
A unique electronic distribution influencing the compound's reactivity
Comparison with related scaffolds suggests that the specific arrangement of nitrogen atoms in the triazolo[4,5-d]pyrimidine system might confer distinctive biological properties compared to other triazolopyrimidine isomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume